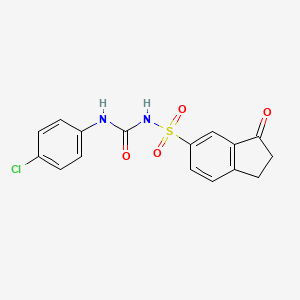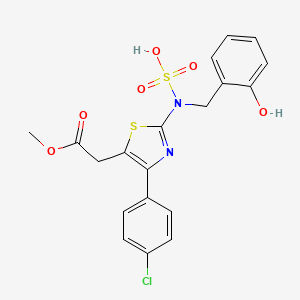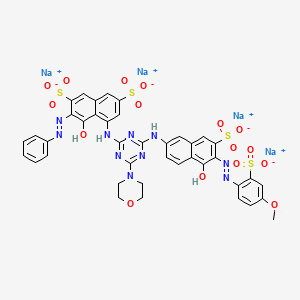
Tetrasodium 4-hydroxy-5-((4-((5-hydroxy-6-((4-methoxy-2-sulphonatophenyl)azo)-7-sulphonato-2-naphthyl)amino)-6-(morpholino)-1,3,5-triazin-2-yl)amino)-3-(phenylazo)naphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 277-450-1, also known as Dipropylene Glycol Diacrylate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Dipropylene Glycol Diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Dipropylene Glycol Diacrylate involves continuous processes where dipropylene glycol and acrylic acid are fed into a reactor. The reaction is catalyzed by an acid, and the product is continuously removed and purified through distillation and other separation techniques to achieve the desired quality.
化学反应分析
Types of Reactions
Dipropylene Glycol Diacrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize in the presence of initiators such as peroxides or UV light, forming cross-linked polymers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or UV light.
Esterification: Alcohols and acid catalysts.
Hydrolysis: Water and acid or base catalysts.
Major Products Formed
Polymerization: Cross-linked polymers.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Dipropylene glycol and acrylic acid.
科学研究应用
Chemistry
In chemistry, Dipropylene Glycol Diacrylate is used as a monomer in the synthesis of polymers and copolymers. Its ability to form cross-linked structures makes it valuable in creating materials with specific mechanical and chemical properties.
Biology
In biological research, this compound is used in the development of hydrogels and other biomaterials. These materials are often employed in drug delivery systems and tissue engineering due to their biocompatibility and tunable properties.
Medicine
In medicine, Dipropylene Glycol Diacrylate is utilized in the formulation of dental materials, such as adhesives and composites. Its polymerization properties allow for the creation of strong, durable materials that can withstand the harsh environment of the oral cavity.
Industry
Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to polymerize and form cross-linked networks makes it ideal for applications requiring durable and resistant materials.
作用机制
The primary mechanism by which Dipropylene Glycol Diacrylate exerts its effects is through polymerization. When exposed to initiators such as UV light or peroxides, the compound undergoes a radical polymerization reaction, forming cross-linked polymer networks. These networks provide the material with enhanced mechanical strength and chemical resistance.
相似化合物的比较
Similar Compounds
Tripropylene Glycol Diacrylate: Similar in structure but with an additional propylene glycol unit, leading to different polymerization properties.
Ethylene Glycol Diacrylate: Contains ethylene glycol instead of dipropylene glycol, resulting in different mechanical properties of the polymers formed.
Butylene Glycol Diacrylate: Uses butylene glycol, which affects the flexibility and toughness of the resulting polymers.
Uniqueness
Dipropylene Glycol Diacrylate is unique due to its balance of flexibility and rigidity in the polymers it forms. This balance makes it suitable for a wide range of applications, from industrial coatings to biomedical materials.
属性
CAS 编号 |
73398-52-4 |
|---|---|
分子式 |
C40H30N10Na4O16S4 |
分子量 |
1127.0 g/mol |
IUPAC 名称 |
tetrasodium;4-hydroxy-5-[[4-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H34N10O16S4.4Na/c1-65-25-8-10-28(30(19-25)68(56,57)58)47-49-34-31(69(59,60)61)17-21-15-24(7-9-27(21)36(34)51)41-38-43-39(45-40(44-38)50-11-13-66-14-12-50)42-29-20-26(67(53,54)55)16-22-18-32(70(62,63)64)35(37(52)33(22)29)48-46-23-5-3-2-4-6-23;;;;/h2-10,15-20,51-52H,11-14H2,1H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,42,43,44,45);;;;/q;4*+1/p-4 |
InChI 键 |
SJNJGMHBWNSMCF-UHFFFAOYSA-J |
规范 SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N5CCOCC5)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C(=C7O)N=NC8=CC=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


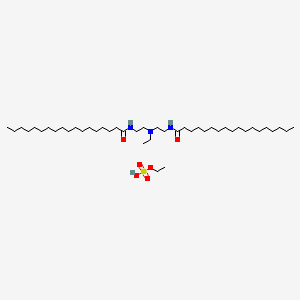
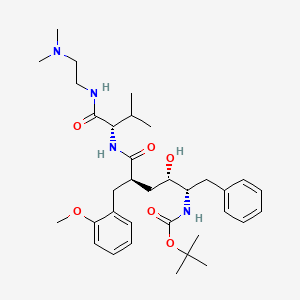
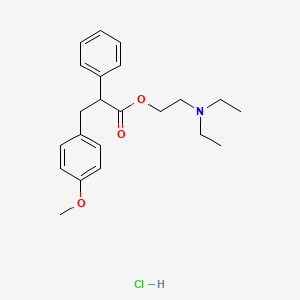
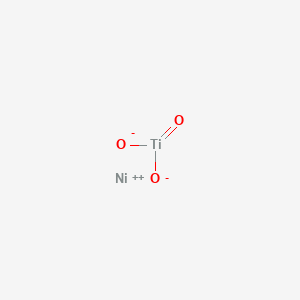


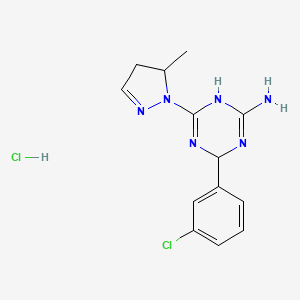

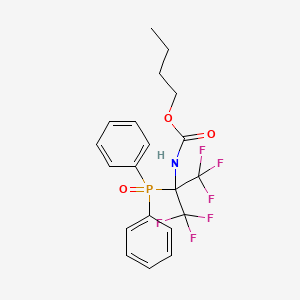
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
